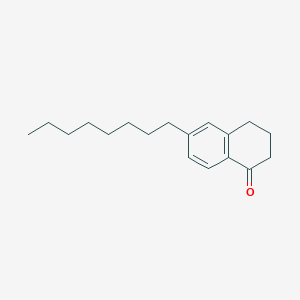

6-Octyl-3,4-dihydronaphthalen-1(2H)-one

説明

6-Octyl-3,4-dihydronaphthalen-1(2H)-one is a useful research compound. Its molecular formula is C18H26O and its molecular weight is 258.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

6-Octyl-3,4-dihydronaphthalen-1(2H)-one has been studied for its potential therapeutic effects. Its structure allows it to interact with various biological targets, leading to investigations into:

- Estrogen Receptor Modulation : The compound exhibits activity as an estrogen receptor modulator, which is crucial in developing treatments for hormone-related conditions such as breast cancer and osteoporosis .

- Antioxidant Properties : Research indicates that derivatives of dihydronaphthalenones possess antioxidant properties, making them candidates for formulations aimed at reducing oxidative stress in cells .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis:

- Synthesis of Complex Molecules : It can be utilized in the synthesis of various complex organic molecules through reactions such as nucleophilic addition and dearomatization processes .

- Building Block for Pharmaceuticals : Its derivatives are often used as building blocks in the pharmaceutical industry due to their structural versatility and ability to form diverse chemical entities.

Materials Science

In materials science, this compound is explored for:

- Organic Electronics : The compound's electronic properties make it suitable for applications in organic photovoltaics and organic light-emitting diodes (OLEDs) due to its ability to form charge transport layers .

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties of the resulting materials.

Case Study 1: Estrogen Receptor Modulation

A study highlighted the effectiveness of this compound in modulating estrogen receptors. Researchers synthesized various derivatives and evaluated their binding affinities using radiolabeled assays. The results demonstrated significant receptor activity, indicating potential use in hormone therapy .

Case Study 2: Synthesis of Antioxidant Compounds

Another research project focused on synthesizing novel antioxidant agents derived from this compound. The study employed various reaction conditions to optimize yields and assess the antioxidant capacity using DPPH radical scavenging assays. The findings showed that certain derivatives exhibited enhanced antioxidant activity compared to standard compounds .

Data Tables

特性

CAS番号 |

945632-75-7 |

|---|---|

分子式 |

C18H26O |

分子量 |

258.4 g/mol |

IUPAC名 |

6-octyl-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C18H26O/c1-2-3-4-5-6-7-9-15-12-13-17-16(14-15)10-8-11-18(17)19/h12-14H,2-11H2,1H3 |

InChIキー |

GDKDOVHLKSSPTH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC1=CC2=C(C=C1)C(=O)CCC2 |

正規SMILES |

CCCCCCCCC1=CC2=C(C=C1)C(=O)CCC2 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。